molecular formula C10H11N B7812917 3-(o-Tolyl)propanenitrile

3-(o-Tolyl)propanenitrile

Cat. No.: B7812917
M. Wt: 145.20 g/mol
InChI Key: NILUTMFDHHGQHO-UHFFFAOYSA-N
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Description

3-(o-Tolyl)propanenitrile: is an organic compound with the molecular formula C10H11N It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane, such as 3-(2-methylphenyl)propyl bromide, with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a nitrile group.

    From Amides: Another method involves dehydrating the corresponding amide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This reaction removes water from the amide group, forming the nitrile.

    From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile compound.

Industrial Production Methods: Industrial production of 3-(o-Tolyl)propanenitrile typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heat.

    Substitution: Sodium or potassium cyanide in ethanol for initial nitrile formation.

Major Products:

    Reduction: 3-(2-Methylphenyl)propanamine.

    Hydrolysis: 3-(2-Methylphenyl)propanoic acid.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

  • Potential applications in drug development due to its structural similarity to biologically active compounds.
  • Investigated for its role in the synthesis of compounds with antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Serves as a building block for the synthesis of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)propanenitrile in biological systems is not well-documented. its effects are likely mediated through interactions with cellular proteins and enzymes, similar to other nitrile-containing compounds. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Benzyl cyanide: Similar structure but lacks the methyl group on the phenyl ring.

    Phenylacetonitrile: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness:

  • The presence of the methyl group on the phenyl ring in 3-(o-Tolyl)propanenitrile imparts unique chemical and physical properties, influencing its reactivity and potential applications.
  • Its specific structure allows for selective interactions in synthetic and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(2-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILUTMFDHHGQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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